molecular formula C22H18N4O5S B2549511 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 919860-37-0

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2549511
CAS No.: 919860-37-0
M. Wt: 450.47
InChI Key: GLDBNYZRFGGZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a 7-methylcoumarin core linked via an acetamide group to a 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl moiety. The coumarin scaffold is known for its photophysical properties and biological relevance, including anti-inflammatory and anticoagulant activities .

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-14-3-8-18-15(13-21(28)31-19(18)11-14)12-20(27)25-16-4-6-17(7-5-16)32(29,30)26-22-23-9-2-10-24-22/h2-11,13H,12H2,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDBNYZRFGGZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a synthetic derivative belonging to the class of coumarin compounds. This article aims to explore its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N4O4S
  • Molecular Weight : 398.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antioxidant Activity : The coumarin moiety contributes to its antioxidant properties, which may help in reducing oxidative stress in cells.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest.

Biological Activity and Therapeutic Applications

The compound has demonstrated significant biological activities in various studies:

Anticancer Activity

Research has highlighted the anticancer potential of this compound against several cancer cell lines. For instance, it exhibited cytotoxic effects on:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HepG2 (Liver)8.3
A549 (Lung)15.0

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. It was tested against:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate its potential use as an antimicrobial agent.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study evaluated the efficacy of the compound against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties, revealing that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its potential application in treating bacterial infections .
  • Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with specific targets within cancer cells, highlighting its potential as a lead compound for drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of chromenone have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that related compounds had IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies.

Antimicrobial Properties

The compound's design incorporates elements known to exhibit antimicrobial activity. Preliminary studies suggest that it may be effective against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential efficacy in treating bacterial infections.

Enzyme Inhibition

There is growing interest in the enzyme inhibitory potential of this compound, particularly regarding acetylcholinesterase inhibition, which is relevant in neurodegenerative diseases such as Alzheimer's. Similar compounds have shown promising results in inhibiting this enzyme, potentially offering therapeutic avenues for cognitive enhancement or neuroprotection.

Case Studies and Research Findings

StudyFindings
Study 1 : Anticancer EffectsDemonstrated selective cytotoxicity against human cancer cells with IC50 values < 10 µM for related chromenone derivatives.
Study 2 : Antimicrobial ActivityShowed significant activity against gram-positive and gram-negative bacteria with MIC values ranging from 128 to 256 µg/mL.
Study 3 : Enzyme InhibitionReported inhibition of acetylcholinesterase with IC50 values around 15 µM, indicating potential for Alzheimer's treatment.

Drug Development

The unique combination of chromenone and pyrimidine structures presents opportunities for the development of novel therapeutic agents targeting cancer and infectious diseases. Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to enhance bioavailability and reduce toxicity.

Mechanistic Studies

Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects. Understanding these pathways will aid in refining its application in clinical settings and could lead to the discovery of new therapeutic targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its tripartite structure : (1) coumarin core, (2) acetamide linker, and (3) sulfamoylphenyl-pyrimidine tail. Below is a comparative analysis of structurally related compounds, emphasizing substituent variations and their impact on activity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Coumarin Acetamide, sulfamoylphenyl-pyrimidine Not reported Likely Schotten-Baumann amidation (inferred) N/A
2-(2-Fluoro-biphenyl-4-yl)-N-(4-methylcoumarin-7-yl)propanamide Coumarin Propanamide, 2-fluoro-biphenyl Not reported; flurbiprofen-derived hybrid Schotten-Baumann reaction
(±)-2-Chloro-N-(4-methylcoumarin-7-yl)-2-phenylacetamide Coumarin Chloro-phenylacetamide Anti-inflammatory (superior to ibuprofen) Amidation of 7-amino-coumarin with acyl chloride
Compound 13a (Hydrazinylidene derivative) Sulfamoylphenyl Cyanoacetamide, 4-methylphenyl Not reported; designed for coupling reactions Diazonium salt coupling
Compound 8 (Benzamide-acetamide hybrid) Benzamide Pyrimidinyl-sulfamoyl Urease inhibition (IC₅₀ = 12.3 µM) Multi-step coupling and sulfonylation
Compound 24 (Antiproliferative derivative) Cyclopenta[b]thiophene Sulfamoylphenyl-pyrimidine Antiproliferative (MCF7 cells via tyrosine kinase inhibition) Modular synthesis with sulfonamide linkage

Impact of Core Structure

  • Coumarin-based analogs (e.g., target compound, ) often exhibit enhanced anti-inflammatory or photochemical activities due to the aromatic lactone ring’s electron-rich nature.
  • Benzamide or thiophene cores (e.g., ) prioritize enzyme inhibition (urease, tyrosine kinase) via planar aromatic interactions.

Role of Linkers and Substituents

  • Acetamide vs. Propanamide : The shorter acetamide linker in the target compound may improve steric accessibility compared to bulkier propanamide derivatives .
  • For example, compound 24’s antiproliferative activity is attributed to pyrimidine-mediated ATP-binding site interactions .
  • Chloro-phenyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.